molecular formula C6H6Cl2O B13897450 6,6-Dichlorobicyclo[3.1.0]hexan-2-one CAS No. 1822777-03-6

6,6-Dichlorobicyclo[3.1.0]hexan-2-one

Cat. No.: B13897450
CAS No.: 1822777-03-6
M. Wt: 165.01 g/mol
InChI Key: FZPNZXJETAMAEC-UHFFFAOYSA-N
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Description

6,6-Dichlorobicyclo[3.1.0]hexan-2-one (CAS 1822777-03-6) is a specialized bicyclic ketone of significant interest in synthetic organic chemistry. Its molecular formula is C 6 H 6 Cl 2 O, with a molecular weight of 165.02 g/mol . The compound features the bicyclo[3.1.0]hexane scaffold, a structure characterized by a fused cyclopropane and cyclopentane ring, which creates a strained yet conformationally restricted framework . This scaffold is recognized as a valuable building block in organic synthesis, particularly for fragmentation and rearrangement reactions that can lead to complex, functionalized structures . The presence of the ketone at the 2-position provides a versatile handle for further chemical transformations, while the geminal dichloride group at the 6-position offers a potential site for nucleophilic substitution or elimination, influenced by the strain of the adjacent three-membered ring. Although specific applications for this exact compound are not fully documented in the public domain, the broader class of bicyclo[3.1.0]hexan-2-ones is known to be useful intermediates. Their strained core can undergo ring-opening reactions, providing access to functionalized cyclopentyl or cyclohexyl derivatives . Furthermore, this scaffold can serve as a conformational lock in medicinal chemistry for designing rigid analogs of bioactive molecules . This product is intended for research applications as a synthetic intermediate or building block. Please note that this product is For Research Use Only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1822777-03-6

Molecular Formula

C6H6Cl2O

Molecular Weight

165.01 g/mol

IUPAC Name

6,6-dichlorobicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C6H6Cl2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2

InChI Key

FZPNZXJETAMAEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1C2(Cl)Cl

Origin of Product

United States

Reactivity and Mechanistic Investigations of 6,6 Dichlorobicyclo 3.1.0 Hexan 2 One Transformations

Ring-Opening Reactions of the Dichlorocyclopropane Moiety

The dichlorocyclopropane unit is the most reactive site in 6,6-dichlorobicyclo[3.1.0]hexan-2-one. Its propensity to undergo ring-opening can be initiated by thermal, metallic, basic, or acidic induction, each leading to distinct reaction pathways and products.

Thermally induced transformations of gem-dihalocyclopropanes proceed through concerted, pericyclic reactions known as electrocyclic ring-openings. masterorganicchemistry.commasterorganicchemistry.com For cyclopropane (B1198618) systems, these reactions are typically disrotatory, meaning the substituents at the termini of the breaking bond rotate in opposite directions (one clockwise, one counter-clockwise). masterorganicchemistry.comresearchgate.net High temperatures are generally required for these thermally allowed 2π-electrocyclic ring-opening reactions to overcome the activation energy barrier. researchgate.net In the case of 6,6-dichlorobicyclo[3.1.0]hexane derivatives, heating can lead to the cleavage of the internal C1-C5 bond to form a π-allyl cation intermediate, which can then be trapped or undergo further reactions. rsc.org For instance, the pyrolysis of related polyhalogenated cyclopropanes, such as 6,6-dichlorobicyclo[3.1.0]hexane, has been shown to yield ring-opened products when heated at high temperatures (e.g., 140 °C) in a high-boiling solvent like quinoline (B57606). core.ac.uk This process leverages the release of ring strain as a thermodynamic driving force. sciencemadness.org

The stereochemistry of the starting material dictates the stereochemistry of the product in these concerted reactions, a principle governed by the Woodward-Hoffmann rules. acs.org The specific products of the thermal rearrangement of this compound itself are dependent on the precise reaction conditions and the potential for subsequent rearrangements of the initially formed intermediates. mdpi.com

Transition metals are effective catalysts for promoting the ring-opening of cyclopropanes under milder conditions than thermal methods. nih.govvapourtec.com Silver(I) salts are particularly well-suited for promoting the electrocyclic ring-opening of gem-dihalocyclopropanes. rsc.orgacs.org The reaction is initiated by the coordination of the silver ion to one of the halogen atoms, which facilitates the heterolytic cleavage of the carbon-halogen bond and subsequent disrotatory opening of the cyclopropane ring. researchgate.net This process generates a π-allyl cation intermediate. rsc.orgacs.organu.edu.au

This strategy has been successfully applied in the synthesis of complex molecules. For example, a silver(I)-promoted electrocyclic ring-opening/π-allyl cation cyclization sequence involving gem-dihalocyclopropanes is a key step in the synthesis of the alkaloid (±)-γ-lycorane. acs.org The fate of the generated allyl cation is dependent on the reaction conditions and the presence of nucleophiles. rsc.org In the absence of external nucleophiles, intramolecular trapping can occur if a suitable nucleophilic group is tethered to the molecule. acs.organu.edu.au

The choice of metal catalyst can influence the reaction pathway and efficiency. While silver(I) is common, other transition metals like palladium, rhodium, and copper are also known to catalyze transformations of cyclopropanes, often through different mechanistic manifolds such as oxidative addition. univasf.edu.bryoutube.com

Table 1: Comparison of Ring-Opening Initiation Methods
MethodTypical ConditionsKey IntermediateMechanistic Pathway
Thermally InducedHigh temperature (e.g., >140 °C), often in a high-boiling solvent (e.g., quinoline) core.ac.ukTransition state leading to allyl speciesConcerted, disrotatory 2π-electrocyclic reaction masterorganicchemistry.comresearchgate.net
Silver(I)-PromotedAg(I) salts (e.g., AgClO₄, AgTFA) in various solvents acs.orgethernet.edu.etπ-Allyl cation rsc.organu.edu.auSilver-assisted C-Cl bond cleavage followed by electrocyclic ring-opening researchgate.net
Base-InducedStrong bases (e.g., NaOH, NaOR) in alcoholic solvents core.ac.ukuq.edu.auCyclopropene (B1174273), carbanion uq.edu.aumsu.eduElimination of HBr/HCl, followed by nucleophilic attack and rearrangement uq.edu.au
Acid-CatalyzedProtic or Lewis acids (e.g., HBr) nih.govCarbocationProtonation of carbonyl followed by ring-opening to a stabilized cation nih.gov

The treatment of α-halogenated ketones with a base can lead to skeletal rearrangements, most notably the Favorskii rearrangement, which is believed to proceed via a cyclopropanone (B1606653) intermediate. msu.edu In the case of this compound, the presence of acidic protons alpha to the ketone allows for base-induced reactions. The reaction pathway often begins with deprotonation, followed by an intramolecular nucleophilic attack or elimination.

One prominent mechanism involves the elimination of hydrogen halide (HCl) to form a highly strained cyclopropene intermediate. uq.edu.au This intermediate is susceptible to nucleophilic attack by the base or solvent. Subsequent cleavage of the cyclopropene ring can lead to a zwitterionic or carbene intermediate, which then rearranges to the final product. uq.edu.au Studies on related gem-dibromocyclopropanes derived from glycals show that treatment with sodium alkoxide in the corresponding alcohol leads to ring-opened E-bromoalkene products. uq.edu.au This suggests that for this compound, base-induced ring-opening could similarly yield substituted chlorocyclohexenone derivatives. The specific outcome is sensitive to the steric environment of the substrate and the nature of the base used. core.ac.uk

Acid catalysis provides another avenue for the transformation of this compound. The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the ketone. This activation can facilitate the cleavage of one of the cyclopropane bonds. The ring-opening is driven by the formation of a more stable carbocation intermediate, which can be stabilized by resonance.

This pathway can lead to isomerization or the formation of new ring systems. For example, acid-catalyzed redox isomerization has been observed in related bicyclic systems, where ring-opening is the rate-limiting step. nih.gov The resulting carbocation can be trapped by a nucleophile or undergo proton loss to form an unsaturated product. The specific outcome of the acid-catalyzed reaction of this compound would depend on the acid used and the reaction conditions, potentially leading to various chlorinated cyclohexenone isomers. researchgate.net

Intramolecular Rearrangement Reactions

Beyond simple ring-opening, the reactive intermediates generated from this compound can undergo complex intramolecular rearrangements to yield structurally diverse products.

The vinylcyclopropane (B126155) rearrangement is a well-known thermal or metal-promoted isomerization that converts a vinylcyclopropane into a cyclopentene (B43876). researchgate.net A related process is the cyclopropene-vinylcarbene rearrangement. This can occur when a cyclopropene, formed for instance under basic conditions from a gem-dihalocyclopropane, undergoes further transformation. core.ac.uk The highly strained cyclopropene can ring-open to form a vinylcarbene, a highly reactive intermediate. core.ac.uk This carbene can then undergo a variety of subsequent reactions, including intramolecular C-H insertion or rearrangement to form allenes or acetylenes. The specific pathway taken by the vinylcarbene is highly dependent on the substitution pattern of the precursor and the reaction conditions.

Favorskii-Type Rearrangements of α-Halo Ketones

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, typically leading to rearranged carboxylic acid derivatives. In the case of cyclic α-halo ketones, this rearrangement is a well-established method for effecting ring contraction. For this compound, which possesses chlorine atoms α to the carbonyl group, a Favorskii-type pathway is mechanistically plausible.

This process would be initiated by the abstraction of an α-proton, followed by intramolecular nucleophilic attack to form a highly strained cyclopropanone intermediate. Subsequent nucleophilic attack by a base (e.g., hydroxide (B78521) or alkoxide) at the carbonyl carbon would lead to the cleavage of the newly formed three-membered ring, ultimately resulting in a contracted cyclopentanecarboxylic acid derivative. This type of rearrangement is particularly noted in related dichlorinated cyclic ketones, such as 2,2-dichlorocyclobutanones, which undergo a similar ring contraction to yield cyclopropanecarboxylic acid derivatives. thieme-connect.de While nucleophilic addition to the carbonyl can be a competing pathway, the Favorskii rearrangement represents a significant potential reaction cascade for this class of molecules. thieme-connect.de

Transannular and Skeletal Rearrangements within the Bicyclo[3.1.0]hexane System

The bicyclo[3.1.0]hexane framework is susceptible to various skeletal rearrangements, often driven by the release of ring strain. acs.org These transformations can be initiated under thermal, photochemical, or acidic conditions. For instance, acid-catalyzed rearrangements of substituted bicyclo[3.1.0]hexene systems have been observed to proceed via epimerization or racemization pathways. acs.org

Given the presence of the dichlorocyclopropane ring, this compound and its derivatives can undergo transformations that involve the cleavage of the cyclopropane's C-C bonds. Such processes can lead to larger ring systems or significant alterations of the bicyclic core. The specific pathway and resulting products are highly dependent on the reaction conditions and the substitution pattern of the molecule.

Reactivity at the Carbonyl Group and Adjacent Centers

Nucleophilic Additions and Substitutions at the Carbonyl

The carbonyl group of this compound is an electrophilic center susceptible to attack by various nucleophiles. Standard carbonyl chemistry, such as reduction with hydride reagents (e.g., sodium borohydride) or addition of organometallic reagents (e.g., Grignard or organolithium compounds), would be expected to yield the corresponding secondary alcohols.

However, these nucleophilic additions are often in competition with base-induced rearrangement pathways, such as the aforementioned Favorskii rearrangement. thieme-connect.de The outcome of the reaction is therefore highly dependent on the nature of the nucleophile and the reaction conditions. Strongly basic nucleophiles are more likely to initiate rearrangement cascades, while non-basic or weakly basic nucleophiles are more likely to add directly to the carbonyl group.

α-Halogen Reactivity and Elimination Pathways

The gem-dichloro group on the cyclopropane ring is a key site of reactivity, often leading to elimination reactions. Research on substituted derivatives, such as 1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane, demonstrates that treatment with alkyllithium reagents can induce halogen-metal exchange followed by competing 1,2- and 1,4-elimination reactions. researchgate.netnewkai.com These eliminations can generate highly reactive intermediates, including strained cyclopropenes and vinylcarbenes. researchgate.netnewkai.com The distribution of products from these pathways is sensitive to temperature. researchgate.net

Furthermore, the parent 6,6-dihalobicyclo[3.1.0]hexane system can undergo dehydrohalogenation to form cyclic allenes, which can be trapped by reagents like styrene (B11656) or undergo dimerization. ethernet.edu.et This highlights the potential for the dichlorinated cyclopropane moiety to serve as a precursor to unsaturated systems through elimination pathways.

Intermediates in Reaction Mechanisms

Formation and Trapping of π-Allyl Cations

A significant reaction pathway for derivatives of 6,6-Dichlorobicyclo[3.1.0]hexane involves the electrocyclic ring-opening of the cyclopropane ring to form π-allyl cation intermediates. anu.edu.au This transformation is a thermally allowed, disrotatory process that effectively relieves the strain of the three-membered ring.

Studies on C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes have shown that these π-allyl cations can be efficiently trapped by tethered nucleophiles. anu.edu.audntb.gov.ua For example, substrates with a C-1 tethered hydroxyamine derivative undergo this ring-opening, and the resulting cation is intramolecularly trapped to form novel 2-Oxa-1-azaspiro[4.5]decan-3-ones. anu.edu.audntb.gov.ua This strategy provides a powerful method for constructing complex spirocyclic systems.

The table below summarizes the outcomes of such trapping experiments.

Starting Material (C-1 Substituted 6,6-dichlorobicyclo[3.1.0]hexane)Reaction ConditionsProduct (Spirocycle)
Substrate 1aHeatSpirocyclic product 3b
Substrate 1bHeatSpirocyclic product 3c
Substrate 1cHeatSpirocyclic product 3d
(Data synthesized from research on the electrocyclic ring-opening and trapping of π-allyl cations). anu.edu.au

This reactivity underscores the importance of π-allyl cations as key intermediates in the transformation of the bicyclo[3.1.0]hexane system, enabling access to diverse molecular architectures.

Cyclopropyl Carbocation Intermediates

While direct solvolysis studies on this compound are not extensively documented, the behavior of related gem-dihalobicyclo[3.1.0]hexane systems suggests that carbocationic intermediates play a crucial role in their transformations, particularly under acidic or solvolytic conditions. The high degree of ring strain in the bicyclo[3.1.0]hexane framework can provide a driving force for rearrangements that proceed through carbocationic species.

One proposed mechanism for the ring expansion of the parent 6,6-dichlorobicyclo[3.1.0]hexane involves an ionic pathway. sciencemadness.org It is suggested that the breaking of the bond between the two bridgehead carbons, coupled with the departure of a chloride ion, leads to a six-membered ring carbocation intermediate with delocalized positive charge. sciencemadness.org This intermediate can then be trapped by a nucleophile. A similar pathway can be envisioned for the ketone derivative.

Furthermore, the electrocyclic ring-opening of C-1 substituted 6,6-dichlorobicyclo[3.1.0]hexanes has been shown to proceed through π-allyl cations. These intermediates are then trapped by a tethered nucleophile to form spirocyclic products. This transformation highlights the tendency of the dichlorocyclopropane ring to open and form stabilized carbocationic species.

In a related context, the solvolysis of cyclopropylcarbinyl systems is known to be significantly accelerated due to the participation of the cyclopropane ring in stabilizing the developing positive charge. This often leads to ring-opened products via allyl cations. However, the stability and reaction pathway of such carbocationic intermediates are highly sensitive to the substitution pattern and the reaction medium. For instance, the solvolysis of cis-tricyclo[3.1.0.02,6]hex-3,4-diyl ditosylate in the presence of a non-nucleophilic base leads to rearranged bicyclo[2.1.1]hexene derivatives, indicating a complex series of carbocationic rearrangements. scispace.com

The table below summarizes the products observed in the solvolysis of a related bicyclic ditosylate, illustrating the types of rearrangements that can occur via carbocationic intermediates.

Starting MaterialReaction ConditionsMajor ProductsIntermediate Type
cis-Tricyclo[3.1.0.02,6]hex-3,4-diyl ditosylate80% aqueous ethanol, ethyldiisopropylamineendo,endo-Tricyclo[2.2.0.02,6]hexane-3,5-diol and its ethersBicyclo[2.1.1]hexen-5-yl cation
cis-Tricyclo[3.1.0.02,6]hex-3,4-diyl ditosylate80% aqueous ethanol, 2,6-lutidineexo,exo-4,6-Diethoxybicyclo[3.1.0]hex-2-ene, cyclopentadiene-1-carboxaldehydeBicyclo[2.1.1]hexen-5-yl cation

This data is derived from the solvolysis of a related tricyclic system and is presented to illustrate potential rearrangement pathways of carbocationic intermediates in strained bicyclic systems. scispace.com

Vinylcarbene and Strained Cyclopropene Intermediates

The transformations of this compound under basic conditions are often rationalized by the formation of highly reactive vinylcarbene and strained cyclopropene intermediates. The presence of acidic protons on the carbon atoms adjacent to the carbonyl group and on the bridgehead carbons allows for base-induced elimination reactions.

Dehydrochlorination of gem-dihalocyclopropanes is a known method for the generation of cyclopropenes. rsc.org In the case of this compound, a strong base can abstract a proton, leading to the elimination of a chloride ion and the formation of a highly strained bicyclic chlorocyclopropene intermediate. Due to the inherent strain, this cyclopropene can readily undergo ring-opening to form a vinylcarbene.

Mechanistic studies on the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes provide strong evidence for this pathway. uq.edu.au Density functional theory computations suggest that the reaction begins with an alkoxide-induced elimination of hydrogen bromide to form a bromocyclopropene. This is followed by the cleavage of a carbon-carbon single bond to yield a zwitterionic intermediate that has carbene character. uq.edu.au A similar sequence can be proposed for this compound.

The thermal ring opening of the parent 6,6-dichlorobicyclo[3.1.0]hexane in the presence of quinoline at 140 °C yields 2-chlorocyclohexa-1,3-diene (B14646877) in high yield, a transformation that likely proceeds through a dehydrochlorination to a cyclopropene, followed by rearrangement to a vinylcarbene which then undergoes a 1,2-hydride shift. core.ac.uk

Anion-accelerated 2π-electrocyclic ring-opening of 6,6-dihalobicyclo[3.1.0]hexan-2-ones at low temperatures has been reported to produce meta-halophenols. researchgate.net This reaction is thought to proceed via the formation of an enolate, which then facilitates the electrocyclic ring opening. While the intermediates were not explicitly characterized as vinylcarbenes in the abstract, this type of reactivity is consistent with pathways involving strained intermediates that undergo further rearrangement.

The table below presents the outcomes of reactions of a substituted 6,6-dichlorobicyclo[3.1.0]hexane derivative, which are proposed to proceed via cyclopropene and vinylcarbene intermediates.

Starting MaterialReagentTemperature (°C)Proposed IntermediatesMajor Products
1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexanen-Butyllithium-100Strained 1,3-bridged cyclopropene, VinylcarbeneProducts of carbene insertion into the ether solvent
1-Bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexanen-Butyllithium-78Organolithium speciesButadiene derivatives via 1,4-elimination

This data is from a study on a substituted derivative and illustrates the competing reaction pathways that can be accessed through the formation of strained intermediates.

Stereochemical Aspects in the Chemistry of 6,6 Dichlorobicyclo 3.1.0 Hexan 2 One

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of specific stereoisomers of 6,6-dichlorobicyclo[3.1.0]hexan-2-one requires carefully designed strategies that control the formation of its chiral centers. Both enantioselective and diastereoselective approaches can be envisioned, often relying on the stereocontrolled addition of dichlorocarbene (B158193) to a cyclopentene (B43876) precursor.

Diastereoselective Synthesis: A common strategy involves the reaction of dichlorocarbene with a chiral cyclopentene derivative. For instance, starting with a chiral alcohol, such as cyclopent-2-en-1-ol, the resident stereocenter can direct the incoming carbene to one face of the double bond over the other. This facial selectivity, influenced by steric hindrance or directing effects of the hydroxyl group (or a bulkier ether derivative), leads to the preferential formation of one diastereomer of the resulting bicyclic product.

Enantioselective Synthesis: Achieving enantioselectivity often involves the use of a chiral catalyst during the cyclopropanation step. While literature on the direct asymmetric dichlorocyclopropanation to form this specific ketone is sparse, analogous transformations provide a blueprint. Phase-transfer catalysis, employing chiral quaternary ammonium (B1175870) salts, is a well-established method for the asymmetric cyclopropanation of alkenes. Another powerful approach is to begin with a readily available, inexpensive chiral starting material (a "chiral pool" approach). For example, a synthetic route to a related chiral bicyclo[3.1.0]hexanone has been developed starting from (R)-epichlorohydrin, demonstrating the feasibility of building the chiral bicyclic core from an enantiopure precursor. nih.gov

Table 1: Synthetic Strategies for Stereocontrol

Strategy Description Key Principle Example Precursor/Reagent
Diastereoselective Dichlorocarbene addition to a chiral alkene. The existing stereocenter on the alkene directs the approach of the carbene. Chiral cyclopentenol (B8032323) derivative
Enantioselective Use of a chiral catalyst in the cyclopropanation of an achiral alkene. The chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. Chiral phase-transfer catalyst
Chiral Pool Synthesis begins with an inexpensive, enantiomerically pure starting material. The chirality is carried through the synthetic sequence to the final product. (R)-epichlorohydrin nih.gov

Chiral Resolution and Derivatization for Enantiomeric Purity

When a synthesis yields a racemic mixture (an equal mixture of both enantiomers) of this compound, separation into individual enantiomers is necessary to study their unique properties. Chiral resolution is the process used to achieve this separation.

A highly effective method for resolving ketones is through derivatization with a chiral resolving agent. This involves reacting the racemic ketone with a single enantiomer of a chiral reagent to form a mixture of diastereomers. For instance, the racemic this compound can be reacted with an enantiopure chiral amine, such as (+)- or (−)-α-methylbenzylamine, to form a mixture of diastereomeric imines or enamines. researchgate.net

Because diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), they can be separated using standard laboratory techniques like crystallization or column chromatography. Once a single diastereomer is isolated, a chemical reaction is performed to cleave the chiral auxiliary, regenerating the ketone, now as a single, pure enantiomer.

Table 2: Chiral Resolution via Derivatization

Step Process Description
1. Derivatization Reaction with Chiral Auxiliary The racemic ketone is reacted with an enantiopure reagent (e.g., (+)-α-methylbenzylamine) to form a mixture of two diastereomers.
2. Separation Physical Separation The diastereomers are separated based on their different physical properties, typically by column chromatography or fractional crystallization.
3. Cleavage Removal of Auxiliary The separated diastereomer is treated to remove the chiral auxiliary (e.g., via hydrolysis), yielding the enantiomerically pure ketone.

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The rigid three-dimensional structure of this compound means that the spatial arrangement of its atoms—its stereochemistry—has a profound impact on its chemical reactivity. This is particularly evident in reactions involving the strained cyclopropane (B1198618) ring.

One of the characteristic reactions of this class of compounds is the thermal or Lewis acid-catalyzed electrocyclic ring-opening of the cyclopropane moiety. According to the Woodward-Hoffmann rules, the stereochemistry of the bicyclic system dictates the stereochemical outcome of the ring-opening. The orientation of the substituents on the cyclopropane ring and the stereochemistry at the bridgehead carbons (C1 and C5) determine the "torquoselectivity" of the ring-opening, meaning it controls the direction in which the C1-C5 bond rotates as it breaks. This results in the formation of specific stereoisomers of the resulting cyclohexene (B86901) product. acs.org

In base-promoted ring-opening reactions of related gem-dihalo bicyclic systems, the stereochemistry of the substrate has been shown to be critical in determining the product distribution. For example, studies on glycal-derived gem-dibromocyclopropanes show that the reaction proceeds with high kinetic selectivity for E-configured bromoalkene products, a result directly controlled by the stereochemical arrangement of the starting material. uq.edu.au Similarly, stereospecific ring contractions have been observed in related bicyclic systems where the relative orientation of reacting groups (e.g., a hydroxyl group and a chlorine atom) dictates the reaction pathway and the stereochemistry of the resulting product. rsc.org Silver(I)-promoted reactions can also lead to electrocyclic ring-opening followed by cyclization, where the stereochemistry of the initial substrate is preserved or translated into the final complex product. acs.org

Table 3: Impact of Stereochemistry on Reactions

Reaction Type Influence of Stereochemistry Result
Electrocyclic Ring-Opening Dictates the torquoselectivity (direction of ring rotation) as per Woodward-Hoffmann rules. acs.org Formation of specific stereoisomers of the resulting cyclohexene product.
Base-Promoted Elimination Controls the kinetic selectivity of the elimination process. Preferential formation of one geometric isomer (e.g., E-alkene) over another. uq.edu.au
Stereospecific Rearrangement The spatial arrangement of reacting functional groups determines if the reaction can occur. Leads to specific ring-contracted products with defined stereochemistry. rsc.org

Conformational Analysis of this compound and its Derivatives

The bicyclo[3.1.0]hexane framework is composed of a cyclopentane (B165970) ring fused to a cyclopropane ring. This fusion imparts significant ring strain and conformational rigidity to the molecule. The five-membered ring in such a system is not planar and typically adopts a puckered conformation, such as an "envelope" or "twist" form, to alleviate some torsional strain.

In this compound, the presence of the sp²-hybridized carbonyl carbon at the C2 position influences the puckering of the five-membered ring. The rigid cyclopropane ring acts as a lock, significantly restricting the conformational flexibility that would be available to a simple cyclopentanone (B42830). This conformational restriction is a key feature of the bicyclo[3.1.0]hexane scaffold and has been exploited in medicinal chemistry to design rigid analogues of bioactive molecules. mdpi.com

The two chlorine atoms on the C6 carbon can exist in two distinct spatial orientations relative to the five-membered ring: one exo (pointing away from the larger ring) and one endo (pointing towards the larger ring). These positions are diastereotopic and can have a significant influence on the molecule's steric profile and its interaction with reagents or catalysts. Conformational studies on related systems, such as 6-methylbicyclo[3.1.0]hexan-3-one, have been used to understand the preferred conformations and the energetic barriers between them. doi.org The precise conformation of this compound and its derivatives will ultimately determine the accessibility of different faces of the molecule to incoming reagents, thereby influencing stereoselectivity in its reactions.

Table 4: Key Conformational Features

Feature Description Implication
Ring System Fused cyclopentanone and dichlorocyclopropane rings. High ring strain and significant conformational rigidity.
Cyclopentanone Ring Adopts a non-planar puckered conformation (e.g., envelope or twist). The C2-ketone group influences the specific puckering.
Conformational Lock The fused cyclopropane ring restricts the interconversion between different puckered forms. mdpi.com The molecule is held in a relatively fixed three-dimensional shape.
Dichloro Substituents One exo and one endo chlorine atom at the C6 position. Creates a distinct steric environment on either face of the cyclopropane ring.

Computational and Theoretical Studies on 6,6 Dichlorobicyclo 3.1.0 Hexan 2 One

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Ab initio and DFT studies have investigated the mechanism underlying this anion-acceleration. The calculations suggest that the reaction is initiated by a base-mediated proton abstraction from the carbon atom positioned anti to the endo-halogen. nih.gov This deprotonation is the key step that triggers a concerted reaction cascade, leading directly to the formation of the meta-halophenol without discrete intermediates. nih.gov This mechanism explains the conversion of various 6,6-dihalobicyclo[3.1.0]hexan-2-ones to correspondingly substituted meta-halophenols in good to high yields. nih.govresearchgate.net

Another reaction pathway explored computationally for related systems involves a Lewis acid-assisted chloride abstraction from the gem-dichlorocyclopropane unit. rsc.org This abstraction initiates a thermal electrocyclic cyclopropyl-to-allyl cation ring opening, a process driven by the release of inherent ring strain. rsc.org

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations provide a framework for understanding the relationship between the electronic structure of 6,6-Dichlorobicyclo[3.1.0]hexan-2-one and its observed chemical reactivity. wikipedia.org The molecule's reactivity is dominated by the presence of the strained cyclopropane (B1198618) ring fused to a cyclopentanone (B42830) ring, and is heavily influenced by the electron-withdrawing effects of the carbonyl group and the two chlorine atoms.

The gem-dichloro group and the ketone functionality significantly polarize the electron density within the molecule. This polarization acidifies the protons on the carbon atoms adjacent to the carbonyl group and on the bridgehead carbons. This increased acidity is a critical factor in the anion-accelerated ring-opening mechanism, where a base can readily abstract a proton to initiate the reaction. nih.gov

Furthermore, the electronic structure of the bicyclo[3.1.0]hexane scaffold is integral to its role as a useful building block in constructing molecules with rigid three-dimensional shapes, such as in nucleoside analogues. acs.org The specific arrangement of frontier molecular orbitals (HOMO and LUMO) dictates the molecule's susceptibility to nucleophilic or electrophilic attack and governs the stereochemical outcomes of its reactions, such as the disrotatory path observed in electrocyclic ring openings. sciencemadness.orgacs.org

Molecular Dynamics Simulations for Conformational Preferences

While specific molecular dynamics (MD) simulations for this compound are not extensively documented, comprehensive computational and experimental studies on the parent bicyclo[3.1.0]hexane system and its derivatives have established its conformational preferences. acs.orgresearchgate.netconicet.gov.ar These studies consistently reveal that the bicyclo[3.1.0]hexane skeleton overwhelmingly favors a boat-like conformation . researchgate.netconicet.gov.ar

Quantum chemical calculations, including MP2 and B3LYP methods, have identified several possible conformations such as boat (C_s symmetry), chair (C_s symmetry), and twist (C_2 symmetry). acs.org For virtually all studied derivatives, the boat conformation is found to be the most stable, with the chair and twist forms being significantly higher in energy. acs.orgconicet.gov.ar This preference is attributed to the minimization of steric hindrance involving the cyclopropane ring. To avoid steric repulsion, the cyclopropane ring adopts a pseudo-equatorial orientation, which forces the larger five-membered ring into a boat-like shape to reduce repulsion between its pseudo-axial hydrogens. conicet.gov.ar

For this compound, the presence of an sp²-hybridized carbon at the C-2 position (the ketone) and the bulky dichloro-substituted carbon at C-6 would further constrain the ring system, reinforcing this inherent preference for the boat conformation. The rigid bicyclo[3.1.0]hexane backbone is often used in medicinal chemistry to lock the conformation of bioactive molecules, demonstrating its conformational stability. nih.govnih.govmdpi.comacs.org

Table 1: Calculated Conformational Energies of Bicyclo[3.1.0]hexane Systems
SystemConformationRelative Energy (kcal/mol)Computational MethodReference
1,5-diazabicyclo[3.1.0]hexaneBoat (C_s)0.0 (Most Stable)MP2/B3LYP acs.org
1,5-diazabicyclo[3.1.0]hexaneChair (C_s)3.8MP2 acs.org
1,5-diazabicyclo[3.1.0]hexaneTwist (C_2)49.5MP2 acs.org
Bicyclo[3.1.0]hexaneBoat-likeGlobal MinimumDFT conicet.gov.ar

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in predicting viable reaction pathways and characterizing the associated transition states for reactions involving this compound. As discussed in the context of DFT calculations, theoretical models have successfully predicted the pathway for the anion-accelerated 2π-electrocyclic ring opening. nih.gov

The calculations for this reaction identified a single, concerted transition state connecting the deprotonated bicyclic reactant directly to the meta-halophenol product. nih.gov This prediction of a concerted, rather than stepwise, mechanism is a key insight derived from computational studies. Similarly, for the base-promoted ring opening of related gem-dibromocyclopropanes, DFT computations (M06-2X) predict a pathway that commences with HBr elimination to form a bromocyclopropene, followed by ring opening to a zwitterionic intermediate. uq.edu.au The calculations of the rotational barrier in this intermediate successfully explained the observed E-configuration of the final alkene product. uq.edu.au

Theoretical investigations of the thermal rearrangement of related bicyclo[3.1.0]hexenone systems have also been performed. These studies map the potential energy surfaces for different spin multiplicities (singlet and triplet states), characterize the transition structures, and identify key points such as intersystem crossings (ISC) and conical intersections (CI) that govern the reaction outcome. Such detailed computational analyses allow for the prediction of reaction feasibility, potential byproducts, and the energetic barriers that must be overcome, guiding experimental work.

Studies on Ring Strain and Stability of the Bicyclo[3.1.0]hexane System

The bicyclo[3.1.0]hexane system is characterized by significant ring strain, which is a primary determinant of its stability and chemical reactivity. sciencemadness.org This strain arises from the fusion of a high-energy cyclopropane ring with a cyclopentane (B165970) ring, forcing non-ideal bond angles and eclipsing interactions. The inherent strain energy makes the molecule thermodynamically unstable relative to acyclic or larger-ring isomers and provides a strong driving force for reactions that can relieve this strain. rsc.orgsciencemadness.org

Computational studies on various bicyclo[3.1.0]hexane derivatives quantify this strain and correlate it with reactivity. acs.org For instance, the thermal electrocyclic ring-opening reactions are explicitly driven by the release of this strain. rsc.org Solvolysis and thermolysis reactions of 6,6-dichlorobicyclo[3.1.0]hexane are also rationalized as being driven by the high energy of the starting material. sciencemadness.org The tendency of the molecule to undergo ring expansion or ring-opening reactions, rather than reactions that preserve the bicyclic core, is a direct consequence of this intrinsic instability. The bicyclo[3.1.0]hexane scaffold is therefore considered an "energetic" functional group, primed for transformations that lead to more stable, less-strained products. acs.orgmathnet.ru

Synthetic Applications and Derivatization Strategies Utilizing 6,6 Dichlorobicyclo 3.1.0 Hexan 2 One

6,6-Dichlorobicyclo[3.1.0]hexan-2-one as a Versatile Synthetic Building Block

This compound and its analogs are recognized as valuable building blocks for generating molecular complexity. acs.org The high degree of strain in the cyclopropane (B1198618) ring fused to a five-membered ring makes these molecules susceptible to selective ring-opening reactions. This reactivity provides a powerful tool for chemists to forge new bonds and construct diverse molecular scaffolds that would be challenging to access through other means. The bicyclo[3.1.0]hexane scaffold is particularly useful for building molecules with rigid three-dimensional structures. acs.org Its utility as a precursor in the pharmaceutical and chemical industries is well-established, where it serves as a starting point for developing new drugs and materials. guidechem.com The strategic cleavage of the cyclopropane's internal bond allows for the transformation of this compact bicyclic system into a wide array of more complex carbocyclic and heterocyclic structures.

Formation of Functionalized Cyclohexene (B86901) Derivatives

A primary synthetic application of 6,6-dihalobicyclo[3.1.0]hexane systems is their conversion into functionalized six-membered rings. The electrocyclic ring-opening of the cyclopropane moiety is a key transformation that unlocks this pathway. acs.org This process typically occurs under thermal or acidic conditions, leading to the formation of a reactive π-allyl cation intermediate. This cation can then be intercepted by various nucleophiles, resulting in the formation of substituted cyclohexene derivatives.

This strategy has been effectively employed for the synthesis of 2-halo-2-cycloalkenols. For instance, the treatment of 6,6-dihalobicyclo[3.1.0]hexanes provides a practical and high-yielding method for producing compounds like 2-bromo-2-cyclohexenol. scispace.com This transformation highlights the utility of the bicyclic system in accessing functionalized monocyclic compounds that are valuable intermediates in their own right.

Table 1: Representative Transformation to Cyclohexene Derivative

Starting MaterialKey TransformationProduct
6,6-Dihalobicyclo[3.1.0]hexaneElectrocyclic Ring-Opening & Nucleophilic Trapping2-Halo-2-cyclohexenol

De Novo Synthesis of Substituted Benzoates and Other Aromatic Systems

Beyond simple cyclohexenes, this compound serves as a linchpin in the de novo synthesis of highly substituted aromatic compounds. A powerful sequence involving cyclopropanation followed by a ring-opening aromatization reaction allows for the construction of polysubstituted arenes from non-aromatic precursors. uni-muenchen.de This methodology provides an unconventional and versatile platform for synthesizing substituted benzoates, a structural motif prevalent in many biologically active compounds and pharmaceuticals. uni-muenchen.de The transformation leverages the inherent reactivity of the bicyclo[3.1.0]hexan-2-one core, which, under specific conditions, can be induced to rearrange and eliminate, ultimately forming a stable aromatic ring. This approach offers a significant advantage in its ability to precisely control the substitution pattern on the resulting benzoate (B1203000) ring, starting from a readily accessible bicyclic ketone. uni-muenchen.de

Construction of Nitrogen and Oxygen Heterocycles

The versatility of the bicyclo[3.1.0]hexane framework extends to the synthesis of heterocyclic systems. The reactive intermediates generated from the ring-opening of 6,6-dichlorobicyclo[3.1.0]hexanes can be trapped intramolecularly to form complex heterocyclic structures. For example, the π-allyl cations resulting from the electrocyclic ring-opening can be captured by C-1 tethered hydroxyamine derivatives. This intramolecular trapping efficiently constructs 2-oxa-1-azaspiro[4.5]decan-3-ones, demonstrating a streamlined approach to spirocyclic oxygen and nitrogen-containing heterocycles. acs.org

Furthermore, the 3-azabicyclo[3.1.0]hexane core, a structure found in various bioactive molecules, can be synthesized through methods such as the intramolecular cyclopropanation of allyl-α-diazoacetamides. mdpi.com This highlights the broader utility of the bicyclo[3.1.0]hexane skeleton in accessing important nitrogen-containing heterocyclic motifs. mdpi.com

Applications in Natural Product Synthesis: Case Studies

The strategic use of 6,6-dihalobicyclo[3.1.0]hexanes is prominently featured in the total synthesis of several complex alkaloids, particularly those belonging to the Amaryllidaceae family.

The crinine (B1220781) and haemanthamine (B1211331) alkaloids are a major subgroup of Amaryllidaceae natural products that have been targets of synthetic chemists for decades. nih.gov A key strategy in several total syntheses of these molecules employs the electrocyclic ring-opening of a 6,6-dihalobicyclo[3.1.0]hexane derivative. acs.orgresearchgate.net In a notable approach, the thermally-induced ring-opening of 6,6-dibromobicyclo[3.1.0]hexane in the presence of an amine nucleophile, such as benzylamine, generates a key allylic amine intermediate. researchgate.net This step effectively sets the stage for subsequent transformations. The allylic amine is elaborated and then subjected to a 5-exo-trig radical cyclization to forge the C3a-arylated perhydroindole core of the crinane skeleton. researchgate.net This sequence elegantly transforms a simple bicyclic starting material into the complex tetracyclic framework characteristic of the crinine alkaloids. nih.govresearchgate.net

Table 2: Key Steps in Crinine Synthesis

PrecursorReagents/ConditionsKey IntermediateTarget Alkaloid
6,6-Dibromobicyclo[3.1.0]hexane1. Thermal ring-opening with benzylamine2. Elaboration & Radical CyclizationC3a-arylated perhydroindoleCrinine

γ-Lycorane is another prominent member of the Amaryllidaceae family of alkaloids, characterized by its pentacyclic structure. nih.gov The synthesis of the lycorane ring system has been a long-standing challenge and a vehicle for demonstrating novel synthetic strategies. nih.govresearchgate.net Approaches leveraging radical reactions have proven effective in constructing the core of these molecules. researchgate.net While many routes to γ-lycorane exist, strategies related to those used for crinine synthesis are applicable. The formation of a key perhydroindole intermediate, accessible from bicyclo[3.1.0]hexane precursors, provides a convergent entry point to the lycorane skeleton. researchgate.net The strategic use of radical cyclizations to form the crucial C-C bonds of the pentacyclic system is a recurring theme in the synthesis of these complex natural products. nih.gov

Precursors for Complex Polycyclic Architectures

The high ring strain of the bicyclo[3.1.0]hexane system is a key feature that facilitates its use as a precursor for more complex polycyclic architectures. sciencemadness.org Specifically, derivatives of bicyclo[3.1.0]hexan-2-one undergo ring-opening reactions to form polysubstituted aromatic compounds, which are foundational units of many complex structures. uni-muenchen.deacs.org

Research has demonstrated that 6,6-dihalobicyclo[3.1.0]hexan-2-ones can undergo an anion-accelerated 2π-electrocyclic ring opening at low temperatures. researchgate.net This process provides a synthetic route to meta-halophenols. researchgate.net More broadly, the ring-opening of bicyclo[3.1.0]hexan-2-ones has been established as a versatile synthetic platform for constructing substituted benzoates and naphthalenes. uni-muenchen.deacs.org This strategy allows for rapid access to orthogonally functionalized aromatic systems, which are valuable intermediates in total synthesis, as demonstrated in the synthesis of the anticancer agent Chartarin. acs.org The transformation is driven by the release of strain in the cyclopropane ring. sciencemadness.org

These ring-opening strategies highlight the utility of this compound and related compounds as synthons for building complex aromatic and polycyclic frameworks.

Table 1: Synthesis of Aromatic Architectures from Bicyclo[3.1.0]hexan-2-one Derivatives

Starting Material Reagents/Conditions Product Type Reference
6,6-Dihalobicyclo[3.1.0]hexan-2-ones Base (e.g., LiHMDS) Polysubstituted Meta-Halophenols researchgate.net
Bicyclo[3.1.0]hexan-2-ones Various (e.g., Lewis acids, bases) Substituted Benzoates uni-muenchen.deacs.org
Bicyclo[3.1.0]hexan-2-ones Multistep sequence Orthogonally Functionalized Naphthalenes acs.org

Utility in the Synthesis of Conformationally Restricted Bioactive Analogues

The rigid bicyclo[3.1.0]hexane scaffold is an effective template for designing and synthesizing conformationally restricted analogues of bioactive molecules. By locking the spatial arrangement of key functional groups, this framework can enhance binding affinity and selectivity for specific biological targets.

One prominent application is in the development of selective histamine (B1213489) receptor ligands. By incorporating the bicyclo[3.1.0]hexane structure, the flexible ethylamine (B1201723) side chain of histamine can be locked into specific anti or syn conformations. mdpi.com This conformational restriction has been shown to provide analogues with high selectivity for the H₃ receptor over the H₄ receptor, a significant improvement compared to more flexible cyclopropane-based analogues. mdpi.com For instance, an imidazolyl bicyclo[3.1.0]hexane derivative exhibited over 100-fold selectivity for the H₃ receptor. mdpi.com

This strategy has also been applied to other classes of bioactive molecules. A series of 2',3'-exo-methylene carbocyclic nucleosides was synthesized using a bicyclo[3.1.0]hexane template. nih.gov This rigid framework mimics the sugar moiety of nucleosides, maintaining a fixed pseudoboat conformation. nih.gov These analogues were evaluated for potential antiviral activity against HIV and HSV. nih.gov Similarly, the bicyclo[3.1.0]hexane system has been used to create conformationally restricted analogues of γ-aminobutyric acid (GABA) and carbohydrate rings, such as β-arabinofuranosyl and α-galactofuranosyl rings. mdpi.comnih.gov These examples underscore the broad utility of the bicyclo[3.1.0]hexane skeleton in medicinal chemistry for designing potent and selective therapeutic agents. mdpi.comnih.govnih.gov

Table 2: Examples of Conformationally Restricted Bioactive Analogues from Bicyclo[3.1.0]hexane Scaffolds

Bioactive Molecule Class Bicyclo[3.1.0]hexane Analogue Biological Target/Application Reference
Histamine Imidazolyl bicyclo[3.1.0]hexane derivatives Selective H₃ Receptor Ligands mdpi.com
Nucleosides 2',3'-exo-methylene carbocyclic nucleosides Antiviral Agents (Anti-HIV, Anti-HSV) nih.gov
Carbohydrates Bicyclo[3.1.0]hexane-derived furanose mimics Analogues of β-arabinofuranosyl and α-galactofuranosyl rings nih.gov
Neurotransmitters Bicyclo[3.1.0]hexane-based GABA analogues GABA Transporter (BGT-1) Inhibitors mdpi.com

Advanced Analytical Techniques for Structural and Mechanistic Elucidation of 6,6 Dichlorobicyclo 3.1.0 Hexan 2 One

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. For a chiral molecule like 6,6-dichlorobicyclo[3.1.0]hexan-2-one, this technique can precisely map the spatial arrangement of each atom, confirming the relative orientation of substituents and the conformation of the fused ring system.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The key to determining absolute configuration lies in the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. The chlorine atoms in this compound can be sufficient for this effect, although the presence of a heavier atom would provide a stronger signal.

A critical step is obtaining a high-quality single crystal suitable for diffraction, which can be challenging. If the compound is a liquid or oil at room temperature, or if it resists crystallization, a common strategy is to synthesize a solid derivative. For this compound, this could involve, for example, creating a hydrazone or an oxime derivative. The analysis of a new diaziridine derivative with two bicyclic moieties demonstrated the utility of X-ray diffraction in confirming the molecular structure of complex bicyclo[3.1.0]hexane systems in the solid state. researchgate.net

Once a suitable crystal is obtained and data is collected, the structure is refined. The absolute configuration is typically determined using the Flack parameter, which should refine to a value near zero for the correct enantiomer and near one for its inverted image. A successful crystallographic analysis provides precise data on bond lengths, bond angles, and torsional angles, offering conclusive proof of the molecule's absolute structure.

Table 1: Key Steps in X-ray Crystallography for Absolute Stereochemistry Determination
StepDescriptionConsideration for this compound
1. CrystallizationGrowing a high-quality single crystal of the analyte.May require synthesis of a solid derivative if the parent ketone is an oil.
2. Data CollectionMounting the crystal and collecting diffraction data using an X-ray diffractometer.Choice of X-ray wavelength (e.g., from a copper or molybdenum source) can influence the anomalous scattering effect.
3. Structure Solution & RefinementSolving the phase problem to generate an initial electron density map and refining the atomic positions.Computational software is used to build and refine the molecular model against the experimental data.
4. Absolute Structure DeterminationAnalyzing anomalous dispersion effects, typically by calculating the Flack parameter.A Flack parameter close to 0 with a small uncertainty confirms the assigned absolute configuration.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and relative stereochemistry of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the presence of key functional groups and provide initial structural information, advanced two-dimensional (2D) techniques are required for a complete stereochemical assignment. researchgate.net

The rigid, strained bicyclo[3.1.0]hexane skeleton imposes specific geometric constraints that are reflected in the proton-proton coupling constants (J-values). For instance, the magnitude of the coupling between the bridgehead protons and adjacent protons on the five-membered ring can help define their cis or trans relationship.

Advanced 2D NMR experiments are crucial for unambiguous assignments:

COSY (Correlation Spectroscopy): Maps out the ¹H-¹H coupling networks, allowing for the tracing of proton connectivity throughout the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, helping to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Is particularly powerful for stereochemical assignment. It detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. For this compound, NOESY can establish the relative orientation of protons on the convex and concave faces of the bicyclic system.

Furthermore, NMR is an effective method for real-time reaction monitoring. By acquiring spectra at various time points, one can track the disappearance of starting materials and the appearance of products, providing kinetic data and insight into reaction pathways.

Table 2: Application of Advanced NMR Techniques
TechniqueInformation GainedUtility for this compound
COSY¹H-¹H spin-spin coupling networks.Identifies adjacent protons and confirms the connectivity of the cyclopentanone (B42830) and cyclopropane (B1198618) rings.
HSQCDirect ¹H-¹³C correlations.Assigns specific proton signals to their corresponding carbon atoms.
NOESY/ROESYThrough-space proximity of protons.Determines the relative stereochemistry, e.g., the cis/trans relationship of protons across the ring system.
Reaction MonitoringConcentration changes over time.Tracks the formation of isomers or rearrangement products, providing mechanistic clues.

Mass Spectrometry for Reaction Pathway Analysis and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and to deduce their structure from fragmentation patterns. When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures, identifying intermediates, and probing reaction pathways involving this compound.

In a typical electron ionization (EI) mass spectrum of a ketone, a common fragmentation pathway is the cleavage of the bond alpha to the carbonyl group. youtube.com For this compound, this would lead to characteristic fragment ions that can help confirm its identity. The presence of two chlorine atoms would also produce a distinctive isotopic pattern (M, M+2, M+4 peaks) for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic feature.

For reaction pathway analysis, MS can be used to:

Identify Products and Byproducts: By analyzing a reaction mixture, GC-MS can separate and provide mass spectra for each component, allowing for the identification of expected products as well as unexpected byproducts that can offer mechanistic insight.

Detect Reaction Intermediates: Techniques like Electrospray Ionization (ESI-MS) are particularly useful for detecting charged or transient intermediates in solution. By sampling the reaction mixture directly, it is sometimes possible to observe key intermediates, providing direct evidence for a proposed mechanism.

Monitor Reaction Progress: The high sensitivity of MS allows for the analysis of very small aliquots, making it ideal for tracking the progress of a reaction over time with minimal perturbation to the system. nih.govpurdue.edu

For example, in studying a base-catalyzed rearrangement of this compound, MS could be used to identify ring-opened products or isomers, helping to piece together the mechanistic sequence.

Isotopic Labeling Studies for Mechanistic Pathway Elucidation (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful technique for tracing the movement of atoms through a chemical reaction, providing definitive evidence for or against proposed mechanistic pathways. By replacing one or more atoms in a reactant with a heavier isotope (e.g., replacing hydrogen with deuterium, ²H or D), one can follow the fate of the labeled position in the final product using NMR or mass spectrometry.

This method has been applied to the bicyclo[3.1.0]hexane system to clarify reaction mechanisms. For instance, deuterium labeling experiments can distinguish between intermolecular and intramolecular processes, such as hydride transfers. acs.org In one study, the reaction of a deuterated enynamide with a non-deuterated one under palladium catalysis resulted in a complete crossover of the deuterium label, supporting a mechanism involving an intermolecular hydride transfer. acs.org

In the context of this compound, deuterium labeling could be used to investigate:

Rearrangement Mechanisms: If the bicyclic system undergoes a skeletal rearrangement, placing deuterium labels at specific positions (e.g., at the bridgehead carbons) would reveal how the carbon skeleton reorganizes.

Enolate Formation: The position of deuterium incorporation when the reaction is quenched with a deuterium source (like D₂O) can confirm the structure of an enolate intermediate. A deuterium labeling experiment on a related system confirmed the involvement of an aluminum enolate intermediate upon quenching with D₂SO₄. rsc.org

Proton Transfer Steps: By running a reaction in a deuterated solvent, one can determine which, if any, protons in the molecule exchange with the solvent, identifying acidic sites and key proton transfer steps.

The results of such experiments provide a level of mechanistic detail that is often impossible to obtain through other means.

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. They are essential for determining the enantiomeric excess (ee) and, particularly when combined with computational chemistry, the absolute configuration of chiral compounds like this compound.

The primary chiroptical techniques include:

Optical Rotatory Dispersion (ORD): Measures the rotation of plane-polarized light as a function of wavelength.

Electronic Circular Dichroism (ECD): Measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer.

Vibrational Circular Dichroism (VCD): An infrared analogue of ECD that measures the differential absorption of polarized light in the vibrational region of the spectrum.

For bicyclo[3.1.0]hexane derivatives, these methods have been shown to be highly effective in assigning absolute configuration. rsc.orgdocumentsdelivered.com The standard approach involves comparing the experimentally measured spectrum (e.g., the ECD spectrum) with spectra predicted computationally for both possible enantiomers (R and S configurations).

The computational process involves:

Performing a conformational search to identify all low-energy structures of the molecule.

Using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TD-DFT), to calculate the theoretical ECD/ORD/VCD spectrum for each enantiomer. acs.org

Comparing the calculated spectrum with the experimental one. A good match allows for an unambiguous assignment of the absolute configuration. researchgate.net

This combined experimental and theoretical approach is powerful because it does not require crystallization and can be performed on small amounts of material, making it an excellent alternative or complement to X-ray crystallography. rsc.org

Future Perspectives and Emerging Research Directions for 6,6 Dichlorobicyclo 3.1.0 Hexan 2 One

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 6,6-dichlorobicyclo[3.1.0]hexan-2-one and related gem-dihalocyclopropanes relies on the addition of dichlorocarbene (B158193) to a corresponding cyclopentenone precursor. uni-muenchen.desci-hub.se While effective, classic methods for generating dichlorocarbene often involve harsh conditions, such as the use of strong bases like potassium tert-butoxide under strictly anhydrous conditions. sci-hub.seresearchgate.net Future research is focused on developing more sustainable and efficient synthetic protocols.

Key areas of development include:

Phase-Transfer Catalysis (PTC): The Makosza reaction, which uses a concentrated aqueous solution of sodium hydroxide (B78521) with a phase-transfer catalyst, represents a significant improvement, as it avoids the need for anhydrous conditions and expensive bases. researchgate.netnih.gov This method is considered a more convenient and established route for preparing gem-dihalocyclopropanes. researchgate.netnih.gov

Alternative Energy Sources: The use of ultrasound irradiation in conjunction with reagents like carbon tetrachloride and magnesium offers a method for generating dichlorocarbene in a neutral medium. nih.gov This approach can avoid side reactions associated with strong bases, requires shorter reaction times, and can lead to better yields. nih.gov Further exploration of microwave-assisted and mechanochemical methods, which are recognized for their sustainability benefits in reducing solvent use and reaction times, presents another promising avenue. researchgate.netthieme-connect.de

Green Chemistry Principles: Future synthetic strategies will increasingly incorporate the principles of green chemistry, focusing on the use of alternative, safer reaction media like water or ionic liquids, or even solvent-free conditions. researchgate.netthieme-connect.de Biocatalysis and photocatalysis are also emerging as powerful tools for cyclopropanation, offering high selectivity and milder reaction conditions. researchgate.net

Table 1: Comparison of Synthetic Approaches for Dichlorocyclopropanation
MethodTypical ReagentsKey AdvantagesFuture Research Focus
Anhydrous BaseCHCl₃, KOt-BuWell-established, effective for sensitive substratesReducing cost and hazardous waste
Phase-Transfer Catalysis (PTC)CHCl₃, 50% NaOH (aq), PTC catalystAvoids anhydrous conditions, simpler procedure, cost-effective. researchgate.netnih.govDevelopment of more efficient and recyclable catalysts
UltrasonicationCCl₄, MgNeutral reaction medium, short reaction times, good yields. nih.govExpanding substrate scope and scalability
Photocatalysis/BiocatalysisVaries (e.g., diazo compounds, engineered enzymes)High stereoselectivity, mild conditions, environmentally friendly. researchgate.netDeveloping catalysts specific for dichlorocyclopropanation

Exploration of New Catalytic Transformations

The high reactivity of the gem-dichlorocyclopropane moiety makes this compound an ideal substrate for a variety of catalytic transformations. Future research will focus on leveraging modern catalysis to selectively open or modify the strained ring system, providing access to a diverse range of molecular scaffolds.

Emerging catalytic strategies include:

Transition Metal-Catalyzed Ring-Opening: Drawing parallels from the well-studied chemistry of gem-difluorocyclopropanes, transition metals like palladium, rhodium, and nickel are expected to catalyze ring-opening cross-coupling reactions. researchgate.netrsc.orgrsc.org These transformations could couple the bicyclic core with various nucleophiles (e.g., boronic acids, malonates), leading to the formation of functionalized monofluoroalkenes, a strategy directly applicable to their dichloro counterparts. rsc.orgrsc.org

Lewis Acid Catalysis: Lewis acids can be employed to activate the bicyclic system, facilitating rearrangements or cycloadditions. thieme-connect.de For instance, aluminum halides have been shown to mediate the cycloisomerization of enynones to form halogenated bicyclo[3.1.0]hexanes, a strategy that could be adapted for transformations of the pre-formed bicyclic ketone. rsc.org

Asymmetric Catalysis: A significant frontier is the development of enantioselective transformations. Cooperative catalysis, for example using a Cu(I) complex with a chiral secondary amine, has been successful in the asymmetric radical cyclopropanation of aldehydes to produce enantioenriched bicyclo[3.1.0]hexanes. d-nb.info Applying similar principles to the reactions of this compound could provide chiral building blocks for pharmaceutical synthesis.

Expanding the Scope of Rearrangement Reactions

Rearrangement reactions are powerful tools for skeletal reorganization, and the strained structure of this compound makes it particularly susceptible to such transformations. Future work will aim to control and expand the scope of these rearrangements to generate diverse and valuable products.

Key rearrangement pathways for future exploration:

Favorskii Rearrangement: As an α-halo ketone, the compound is a prime candidate for the Favorskii rearrangement, which typically results in ring contraction. wikipedia.orgddugu.ac.in Treatment with a base like sodium ethoxide would be expected to yield a cyclopentanecarboxylate (B8599756) derivative. adichemistry.comscienceinfo.com This reaction is a powerful method for accessing five-membered ring systems from six-membered precursors and has been famously used in the synthesis of complex caged molecules like cubane. wikipedia.orgadichemistry.com

Vinylcyclopropane-Type Rearrangements: The bicyclo[3.1.0]hexene system is known to undergo degenerate rearrangements, and the ketone functionality in the target molecule could influence or enable related transformations, such as the vinylcyclopropane-cyclopentene rearrangement, to access different ring systems. nih.govnih.gov

Controlled Ring-Opening: Under different conditions (acidic vs. basic), the cyclopropane (B1198618) ring can be opened selectively. For example, solvolysis or thermolysis can proceed through radical or ionic mechanisms, leading to ring-expanded products like 1,6-dichloro-1-cyclohexene. sciencemadness.org Further studies on substituted derivatives have shown that competing 1,2- and 1,4-elimination reactions can be triggered, leading to highly reactive intermediates like vinylcarbenes, which can be trapped to form novel products. researchgate.net Selectively controlling these pathways is a key goal for future synthetic applications.

Applications in New Classes of Complex Molecular Architectures

The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane core makes it an attractive scaffold for the synthesis of complex molecules, particularly in medicinal chemistry. rsc.orgplos.orgresearchgate.net Future applications will leverage the unique stereochemistry and reactivity of this compound to build novel and biologically active compounds.

Potential applications include:

Natural Product Synthesis: The bicyclo[3.1.0]hexane skeleton is a core structure in various natural products. nsf.gov The title compound serves as a functionalized starting point that can be elaborated into these complex targets.

Medicinal Chemistry Scaffolds: Conformationally restricted analogues of biologically important molecules, such as sialic acid (a target for influenza neuraminidase inhibitors) and various furanosyl rings, have been synthesized using the bicyclo[3.1.0]hexane framework. plos.orgresearchgate.net The goal is to mimic the transition-state geometry of enzymatic reactions, and the inherent strain of this scaffold is ideal for this purpose. plos.org

Synthesis of Caged Systems: As demonstrated by the synthesis of cubane, rearrangement reactions of bicyclic systems can lead to the formation of highly complex and strained polycyclic molecules. wikipedia.org The reactivity of this compound could be harnessed to construct novel caged architectures with unique physical and chemical properties.

Integration with Flow Chemistry and Automated Synthesis

The synthesis and manipulation of reactive intermediates like dichlorocarbene can pose challenges in terms of safety and scalability in traditional batch reactors. Flow chemistry offers a powerful solution to these problems and represents a significant future direction for the industrial application of this compound chemistry. acs.orgacsgcipr.org

The advantages of integrating flow chemistry include:

Enhanced Safety and Control: The generation of dichlorocarbene is often exothermic. acsgcipr.org The high surface-area-to-volume ratio in micro- or meso-reactors allows for superior heat dissipation, preventing thermal runaways. nih.govacs.org This enables the safe use of highly reactive species.

Improved Efficiency and Yield: For biphasic reactions like the Makosza dichlorocyclopropanation, flow reactors provide excellent mixing and mass transfer between the aqueous and organic phases. nih.govacs.org This leads to significantly shorter reaction times and often results in higher yields and better selectivity compared to batch processes. syrris.com

Scalability and Automation: Flow systems are modular and can be scaled up by running reactors in parallel or for longer durations. acs.org Coupling these systems with real-time monitoring and automated controls can lead to highly efficient and reproducible manufacturing processes for both the parent compound and its derivatives.

Table 2: Batch vs. Flow Processing for Dihalocyclopropanation
ParameterBatch ProcessingFlow Chemistry
Mass/Heat TransferLimited by stirring efficiency and vessel sizeExcellent due to high surface-area-to-volume ratio. nih.govacs.org
SafetyRisk of thermal runaway with exothermic reactions. acsgcipr.orgMinimized risk due to small reaction volumes and efficient cooling. acs.org
Reaction TimeOften long, requiring vigorous stirring. nih.govsyrris.comSignificantly reduced, often from hours to minutes. syrris.com
Yield & SelectivityCan be variable due to poor mixing and side reactions. acs.orgOften improved due to precise control over parameters. syrris.com
ScalabilityChallenging, often requires re-optimizationMore straightforward ("scale-out" or continuous operation). acs.org

Advanced In Silico Modeling for Predictive Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of highly reactive molecules. For a strained system like this compound, in silico modeling will be crucial for guiding future experimental work, saving time and resources.

Future directions in computational modeling include:

Predicting Ring Strain Energy (RSE): The reactivity of the molecule is directly related to its high ring strain. nih.govnih.gov Advanced computational methods and emerging machine learning tools, such as graph neural networks (GNNs), can now accurately and rapidly predict RSE. chemrxiv.orgchemrxiv.org This allows for the high-throughput screening of potential derivatives to identify candidates with desired reactivity.

Modeling Reaction Pathways: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces for various transformations, such as rearrangements or catalytic ring-openings. nih.gov This can help predict which products are thermodynamically or kinetically favored under different conditions, explaining observed selectivity and guiding the design of experiments to favor a desired outcome. nih.gov

Guiding Substrate Design: As demonstrated in the development of photocatalyzed reactions, computational models can predict which combinations of reactants are likely to be successful based on properties like their frontier molecular orbital energies. mit.edu This predictive power can be applied to the transformations of this compound, allowing researchers to pre-screen potential reaction partners in silico before attempting them in the lab. acs.org

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6,6-Dichlorobicyclo[3.1.0]hexan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Oxidative cyclization : A common approach involves the oxidation of substituted cyclohexenones. For example, photolysis of 4,4-dimethyl-2-cyclohexenone with tert-butanol under UV light induces a radical-mediated cyclization to form bicyclo[3.1.0]hexan-2-one derivatives. Chlorination can be achieved using reagents like SOCl₂ or PCl₃ under anhydrous conditions .
  • Multi-step synthesis : Start with ethyl chrysanthemate (a bicyclic precursor), oxidize with KMnO₄ in aqueous H₂SO₄ to form dicarboxylic acid intermediates, followed by cyclization using acetic anhydride and sodium acetate. Chlorination is introduced at the final step via electrophilic substitution .
  • Critical parameters : Reaction temperature (e.g., <0°C for chlorination to avoid side reactions) and solvent polarity (e.g., non-polar solvents favor cyclization over ring-opening).

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Crystallize the compound in a hexane/ethyl acetate mixture. Data collection at 100 K with synchrotron radiation (λ = 0.71073 Å) resolves the bicyclic framework and chlorine substituents. Compare bond angles with computational models (e.g., DFT at B3LYP/6-311++G** level) .
  • NMR analysis :
  • ¹H NMR : Look for characteristic signals:
  • Bridgehead protons (δ 2.5–3.0 ppm, multiplicity depends on substituents).
  • Chlorine-induced deshielding of adjacent carbons (observed in ¹³C NMR as δ 70–80 ppm for C-Cl) .
  • IR : C=O stretch at ~1750 cm⁻¹ and C-Cl stretches at 550–650 cm⁻¹.

Advanced Research Questions

Q. What mechanistic pathways explain the stereochemical outcomes in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Radical-mediated cyclization : Photolysis generates a diradical intermediate, which undergoes conrotatory ring closure to form the bicyclic core. Substituents at the 6-position influence endo/exo selectivity due to steric effects .
  • Electrophilic chlorination : Chlorine addition follows Markovnikov’s rule, with the electrophile (Cl⁺) attacking the more substituted carbon. Computational studies (e.g., NBO analysis) reveal hyperconjugative stabilization of the transition state .
  • Stereochemical contradictions : If racemization occurs (e.g., <6% enantiomeric excess), evaluate solvent polarity and temperature effects on radical recombination kinetics .

Q. How can computational chemistry resolve contradictions in experimental data for bicyclo[3.1.0]hexan-2-one systems?

  • Methodological Answer :

  • DFT benchmarking : Compare experimental X-ray bond lengths/angles (e.g., C-Cl = 1.76 Å) with calculated values. Use Gaussian-16 with M06-2X/def2-TZVP for accurate halogen interactions .
  • Reaction pathway mapping : Employ IRC (Intrinsic Reaction Coordinate) calculations to identify intermediates in chlorination or ring-opening reactions. For example, simulate the activation energy for Cl⁻ attack on the carbonyl group .
  • Data reconciliation : If experimental NMR shifts conflict with predictions, re-optimize the structure using solvent-phase DFT (e.g., PCM model for CHCl₃) .

Q. What are the challenges in analyzing bicyclo[3.1.0]hexan-2-one derivatives via gas chromatography (GC), and how can retention indices be optimized?

  • Methodological Answer :

  • Column selection : Use a polar stationary phase (e.g., DB-WAX) to resolve bicyclic ketones from linear analogs. Temperature programming: Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C .
  • Retention index (RI) calibration : Compare with standards like sabina ketone (RI = 967.9 on DB-5). Adjust carrier gas flow rate (He at 1.2 mL/min) to minimize peak broadening .
  • MS fragmentation : Monitor m/z 142 (M⁺ for C₅H₆O₂) and m/z 77 (C₆H₅⁺ from phenyl-substituted analogs). Chlorine isotopes (³⁵Cl/³⁷Cl) aid in identifying dichloro derivatives .

Key Research Gaps and Follow-Up Questions

  • Synthetic scalability : Can microwave-assisted synthesis reduce reaction times for chlorination steps?
  • Environmental impact : Develop GC-MS protocols to detect trace bicyclic ketones in environmental samples (e.g., soil/water).
  • Biological relevance : Explore enzyme inhibition assays using the bicyclic core as a rigid pharmacophore.

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